Regiochemical Superiority: The Critical Distinction of 1,2,4,5-Tetrasubstitution for Downstream Synthesis
1-Chloro-4,5-difluoro-2-methoxybenzene is characterized by a distinct 1,2,4,5-tetrasubstituted pattern, differentiating it from the more common 1,3,4- or 1,2,3-trisubstituted benzenes . While common analogs like 1,3-Difluoro-2-nitrobenzene are used for their unique reactivity, their substitution pattern is different and serves different synthetic goals [1]. This specific substitution is the direct result of a regioselective chlorination step using a precursor like 3,4-difluoroanisole, which yields the desired 1,2,4,5-pattern, avoiding formation of other regioisomers .
| Evidence Dimension | Substitution Pattern on Benzene Ring |
|---|---|
| Target Compound Data | 1,2,4,5-Tetrasubstituted (Chloro, Difluoro, Methoxy) |
| Comparator Or Baseline | Common Analogs: 1,3,4-Trisubstituted or 1,2,3-Trisubstituted Benzenes |
| Quantified Difference | Not applicable (structural difference) |
| Conditions | Structural analysis via InChI Key (FEGAFLHLRQQMEG-UHFFFAOYSA-N) and Canonical SMILES (COC1=CC(=C(C=C1Cl)F)F) |
Why This Matters
The unique 1,2,4,5-pattern provides a specific electronic and steric environment not available in other substitution patterns, which is essential for achieving precise reactivity in multi-step syntheses.
- [1] VWR. 1,3-Difluoro-2-nitrobenzene. https://b2b-pr-gqp.vwr.com/ View Source
